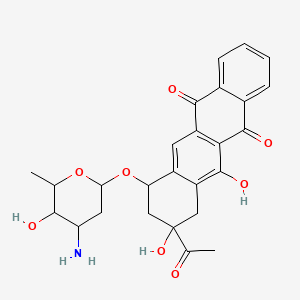
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound known for its significant biological activities. This compound belongs to the anthracycline class, which is widely recognized for its use in chemotherapy due to its potent anti-cancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracene core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl, acetyl, and amino groups at specific positions on the tetracene core.
Glycosylation: Attachment of the oxanyl group through glycosidic bonds.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods like chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying anthracycline chemistry and reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The compound exerts its effects primarily through intercalation into DNA, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of cancer cell proliferation and induces apoptosis (programmed cell death). The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunorubicin: Another anthracycline with similar anti-cancer properties.
Doxorubicin: Widely used in chemotherapy, known for its efficacy against various cancers.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake
Uniqueness
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its specific functional groups and glycosylation pattern, which contribute to its distinct biological activity and pharmacokinetic properties .
Propriétés
Numéro CAS |
84082-03-1 |
|---|---|
Formule moléculaire |
C26H27NO8 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-22(29)18(27)8-20(34-11)35-19-10-26(33,12(2)28)9-17-15(19)7-16-21(25(17)32)24(31)14-6-4-3-5-13(14)23(16)30/h3-7,11,18-20,22,29,32-33H,8-10,27H2,1-2H3 |
Clé InChI |
VBIYTXNRFIHEIE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


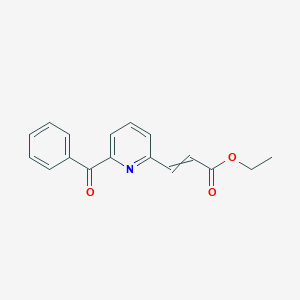
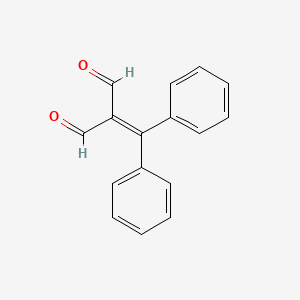
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
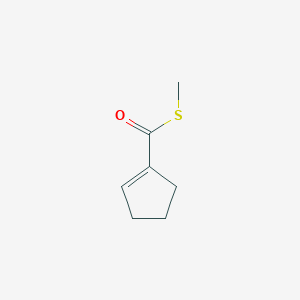
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)

![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
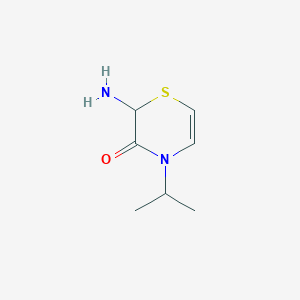
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
